molecular formula C5H9Cl2N3OS B11878268 N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride

N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride

Cat. No.: B11878268
M. Wt: 230.12 g/mol
InChI Key: HHKGIUGECJLVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride is an organic compound with the chemical formula C5H8Cl2N4OS. It is a white crystalline powder with a molecular weight of 246.61 g/mol and a melting point of 186-190 degrees Celsius . This compound is commonly used as a pharmaceutical intermediate and in organic synthesis reactions.

Preparation Methods

The preparation of N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride involves several synthetic routes. One common method includes the reaction of 2-thio-4-chloromethylthiazole with guanidine . The specific synthetic method can vary depending on experimental conditions and requirements. Industrial production methods typically involve multi-step synthesis processes that ensure high purity and yield.

Chemical Reactions Analysis

N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thioureas, carbodiimides, and thiophilic metal salts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This compound also acts as a strong base and can participate in various biochemical pathways.

Comparison with Similar Compounds

N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.

Biological Activity

N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride is a compound of interest due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5H8ClN4OS
  • Molar Mass : 227.11 g/mol
  • CAS Number : 84545-70-0
  • EINECS Number : 617-583-8

The compound exhibits biological activity primarily through its interaction with cellular receptors and enzymes. It is hypothesized to act as a modulator of various biochemical pathways, influencing processes such as cell signaling and metabolic regulation.

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that guanidine derivatives, including this compound, possess significant antimicrobial properties. They have been shown to inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
  • Anticancer Properties :
    • Studies have suggested that compounds in the guanidine class can induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation .
  • Neuroprotective Effects :
    • There is evidence suggesting that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveProtection against oxidative stress in neurons

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various guanidine derivatives, this compound demonstrated notable inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study: Anticancer Activity

A series of in vitro assays were conducted to evaluate the anticancer properties of this compound on human cancer cell lines. The compound was shown to reduce cell viability by over 50% at concentrations below 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death pathways .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that high concentrations may lead to cytotoxic effects on normal cells. Further investigations into the compound's pharmacokinetics and long-term effects are warranted to ensure safe therapeutic applications .

Properties

Molecular Formula

C5H9Cl2N3OS

Molecular Weight

230.12 g/mol

IUPAC Name

2-[5-(chloromethyl)-1,3-oxathiol-2-yl]guanidine;hydrochloride

InChI

InChI=1S/C5H8ClN3OS.ClH/c6-1-3-2-11-5(10-3)9-4(7)8;/h2,5H,1H2,(H4,7,8,9);1H

InChI Key

HHKGIUGECJLVNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(S1)N=C(N)N)CCl.Cl

Origin of Product

United States

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